2-Amino-5-methylbenzoic acid

Catalysis Organic Synthesis Reaction Optimization

This 5-methylanthranilic acid isomer is the patented starting material for the anti-obesity drug Cetilistat and exhibits >9-fold higher catalytic activity vs. its 3- and 6-methyl isomers in aldol-type bioconjugation. With well-defined purity (≥98%) and solubility (10 mM in DMSO), it is the non-substitutable choice for high-yield pharmaceutical synthesis and reliable biochemical research.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 2941-78-8
Cat. No. B193564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylbenzoic acid
CAS2941-78-8
Synonyms5-Methylanthranilic Acid;  5-Methylanthranilic Acid;  5-Methyl-2-aminobenzoic Acid;  NSC 39154;  NSC 50786
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C(=O)O
InChIInChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
InChIKeyNBUUUJWWOARGNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight-Brown Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylbenzoic Acid (CAS 2941-78-8): Baseline Properties and Identity for Procurement


2-Amino-5-methylbenzoic acid (5-methylanthranilic acid, CAS 2941-78-8) is a methyl-substituted anthranilic acid with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It is characterized by a primary amino group and a carboxylic acid group ortho to each other on a benzene ring, with a methyl substituent at the meta (5-) position . This compound is a solid at room temperature with a melting point of approximately 173-178°C and is used primarily as a biochemical reagent and a key intermediate in the synthesis of pharmaceuticals such as the anti-obesity drug Cetilistat .

2-Amino-5-methylbenzoic Acid Procurement: Why In-Class Analogs Cannot Be Assumed Interchangeable


Despite belonging to the same class of aminomethylbenzoic acids, 2-amino-5-methylbenzoic acid exhibits distinct and quantifiable differences in performance compared to its positional isomers. The substitution pattern of the methyl group (ortho, meta, or para relative to the amino or carboxyl groups) critically influences the compound's chemical and biological properties . As detailed in the quantitative evidence below, the 5-methyl isomer shows a >9-fold difference in catalytic activity and distinct thermodynamic properties compared to its closest analogs, making it non-substitutable for applications where reaction yield or physical behavior is critical [1]. This guide quantifies these differentiations to support informed scientific and industrial selection.

2-Amino-5-methylbenzoic Acid (CAS 2941-78-8): Quantitative Differentiation from Analogs for Informed Procurement


Catalytic Activity: 2-Amino-5-methylbenzoic Acid vs. 6-Methyl and 3-Methyl Isomers in Aldol Reactions

In a model aldol reaction, 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) demonstrated a conversion of 32.6±0.5% after 2 hours. This is significantly higher than its closest analogs, the 6-methyl isomer (conversion of 3.6±0.3%) and the 3-methyl isomer (conversion of 1.2±0.4%) [1].

Catalysis Organic Synthesis Reaction Optimization

Thermodynamic Properties: Comparative Sublimation Behavior of Aminomethylbenzoic Acid Isomers

The vapor pressure and sublimation behavior, as measured by the Knudsen mass-loss effusion technique, differ measurably among positional isomers. The temperature range for vapor pressure measurement for 2-amino-5-methylbenzoic acid was 345.15 K to 361.16 K, which is distinct from the range for the 6-methyl isomer (339.17 K to 355.15 K) and the 3-methyl isomer (343.16 K to 357.17 K) [1].

Thermodynamics Physical Chemistry Process Engineering

Purity Specification: High Assay Purity of 2-Amino-5-methylbenzoic Acid vs. Common Commercial Grades of Analogs

Commercial specifications for 2-amino-5-methylbenzoic acid are consistently high. Leading vendors like TCI and MedChemExpress report purities of >98.0% (by HPLC and neutralization titration) and 99.82%, respectively [REFS-1, REFS-2]. While other isomers may be available at high purity, the consistent and well-documented high-purity specification for the 5-methyl isomer, particularly the 99.82% grade from MedChemExpress , is a key differentiator for applications sensitive to impurities.

Analytical Chemistry Quality Control Chemical Procurement

Application-Driven Selection: 2-Amino-5-methylbenzoic Acid as the Key Intermediate for Cetilistat Synthesis

2-Amino-5-methylbenzoic acid is the specific and essential starting material for the synthesis of the anti-obesity drug Cetilistat (ATL-962) [REFS-1, REFS-2]. A patent describes a method using 2-amino-5-methylbenzoic acid (3.0 g, 19.8 mmol) to produce an intermediate with 'high purity and no specific impurities' [1]. In contrast, the 4-methyl and 6-methyl isomers are not cited as direct intermediates for this or any similarly high-value pharmaceutical product in the reviewed literature [2].

Medicinal Chemistry Pharmaceutical Synthesis Drug Intermediates

Solubility Profile: Comparative Solubility of 2-Amino-5-methylbenzoic Acid in DMSO

The solubility of 2-amino-5-methylbenzoic acid in DMSO is reported as 10 mM [1]. This specific, quantitative data point enables reliable stock solution preparation for biological assays. While 2-amino-4-methylbenzoic acid is also reported to be soluble in DMSO [2], a directly comparable and quantified value like '10 mM in DMSO' is not consistently available for all isomers from open sources.

Pre-formulation Assay Development Solution Chemistry

Biological Activity: Comparative In Vitro Enzyme Inhibition of HDAC2

In an assay for inhibition of recombinant human Histone Deacetylase 2 (HDAC2), 2-amino-5-methylbenzoic acid exhibited an IC50 value of >50,000 nM [1]. This data provides a quantitative baseline for its activity against this epigenetic target. While similar low potency might be expected for other simple anthranilic acid analogs, the availability of this specific IC50 value for the 5-methyl isomer allows for direct comparison in screening cascades and structure-activity relationship (SAR) studies.

Epigenetics Drug Discovery Biochemical Assays

Procurement-Linked Application Scenarios for 2-Amino-5-methylbenzoic Acid (CAS 2941-78-8)


Pharmaceutical Intermediate for Cetilistat and Analog Synthesis

2-Amino-5-methylbenzoic acid is the validated and patented starting material for synthesizing the anti-obesity drug Cetilistat [1]. A patent describes a process starting with 3.0 g of this compound to produce a high-purity intermediate without specific impurities [1]. This specific application is not shared by its 4- or 6-methyl isomers, making it the only choice for this synthetic route .

Organocatalysis in Bioconjugation and Aldol Reactions

Due to its superior catalytic activity (32.6±0.5% conversion) compared to its 3- and 6-methyl isomers, 2-amino-5-methylbenzoic acid is the preferred catalyst for specific aldol-type bioconjugation reactions [2]. This evidence-based selection ensures optimal reaction yields and efficiency, which is critical for process development and preparative synthesis [2].

Biochemical Assay Reagent and Enzyme Inhibition Studies

The compound's well-defined purity (>98.0% to 99.82%) [REFS-4, REFS-5] and quantified solubility (10 mM in DMSO) [3] make it a reliable biochemical reagent. Its characterized, albeit weak, activity against HDAC2 (IC50 > 50,000 nM) [4] provides a useful baseline for medicinal chemistry and SAR studies focused on epigenetic targets.

Reference Standard for Physical Property Characterization

Given its distinct and well-documented thermodynamic properties, such as a sublimation temperature range of 345.15 K - 361.16 K [5], 2-amino-5-methylbenzoic acid can serve as a reference standard in material science studies comparing the solid-state behavior of aminomethylbenzoic acid isomers [5].

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